molecular formula C16H15ClN2O2S B5692474 N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide

N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide

Cat. No. B5692474
M. Wt: 334.8 g/mol
InChI Key: FDOBKONQLQRNLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide, also known as CMF-019, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide is not fully understood. However, studies have shown that it may exert its therapeutic effects through the inhibition of pro-inflammatory cytokines and the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway.
Biochemical and Physiological Effects:
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide in lab experiments is its potential therapeutic applications, which make it a promising candidate for drug development. However, one limitation is its limited availability and high cost, which may hinder its widespread use in research.

Future Directions

There are several future directions for the research of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide. One direction could be to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction could be to explore its mechanism of action in more detail to better understand how it exerts its therapeutic effects. Additionally, further research could be conducted to optimize the synthesis method of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide to make it more cost-effective and accessible for research purposes.
Conclusion:
In conclusion, N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide as a therapeutic agent.

Synthesis Methods

The synthesis method of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide involves the reaction of 3-chloro-2-methylaniline with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate salt. This salt is then reacted with 3-methoxybenzoyl chloride to yield N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide.

Scientific Research Applications

N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide has been the subject of several scientific research studies due to its potential therapeutic applications. One such study found that N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide exhibits anti-inflammatory and analgesic effects in animal models of acute and chronic pain. Another study showed that N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide has anti-tumor effects in vitro and in vivo, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-10-13(17)7-4-8-14(10)18-16(22)19-15(20)11-5-3-6-12(9-11)21-2/h3-9H,1-2H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOBKONQLQRNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxybenzamide

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